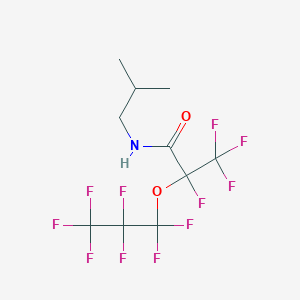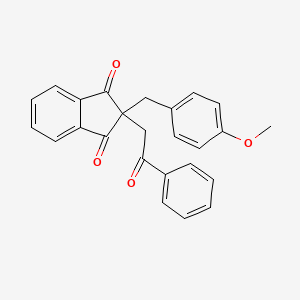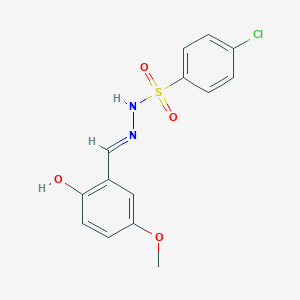![molecular formula C18H26N2O4 B5977733 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5977733.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2011 and has since been studied extensively for its potential use in cancer therapy.
Mecanismo De Acción
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide works by blocking the activity of RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for protein synthesis and cell growth. Cancer cells, which rely on rapid cell growth and division, are particularly vulnerable to this mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on RNA polymerase I transcription, this compound has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. These effects contribute to its anti-cancer properties and make it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide in lab experiments is its specificity for RNA polymerase I transcription. This allows researchers to target specific cancer cells without affecting healthy cells. However, this compound also has limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
Direcciones Futuras
There are several potential future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another potential direction is the study of this compound in combination with immunotherapies, which could enhance its anti-cancer effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in a variety of cancer types.
Métodos De Síntesis
The synthesis of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide involves several steps, including the reaction of furfural with ammonia and formaldehyde to form furfurylamine, which is then reacted with cyclohexylmethylamine and pyrrolidine to produce the final product. The synthesis process is complex and requires careful attention to detail to ensure the purity and potency of the final product.
Aplicaciones Científicas De Investigación
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide has been the subject of numerous scientific studies, particularly in the field of cancer research. Its ability to inhibit RNA polymerase I transcription has been shown to be effective in targeting cancer cells that rely heavily on this process for their survival. This compound has been studied in various types of cancer, including breast cancer, ovarian cancer, and multiple myeloma.
Propiedades
IUPAC Name |
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-5-(methoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-23-12-15-7-8-16(24-15)18(22)19-14-9-17(21)20(11-14)10-13-5-3-2-4-6-13/h7-8,13-14H,2-6,9-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEHBIPXTQHVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B5977652.png)
![{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride](/img/structure/B5977659.png)

![[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5977673.png)
![5-methyl-7-(4-methylphenyl)-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5977681.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977692.png)
![2-[1-cyclopentyl-4-(3,4-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5977697.png)
![9-(3-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5977698.png)

![1-(diphenylmethyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B5977710.png)
![5-[(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methoxy]isoquinoline](/img/structure/B5977718.png)
![3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5977722.png)

![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B5977742.png)